5-{[(4-Chlorophenoxy)acetyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide
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Overview
Description
5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction.
Attachment of the 4-Chlorophenoxy Group: This step involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid, which is then converted to its acetamido derivative.
Final Coupling: The final step involves coupling the thiazole ring with the 4-chlorophenoxyacetamido derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: Disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Antifungal Activity: Interferes with fungal cell membrane integrity.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Exhibits similar antifungal activity.
4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid: Known for its inhibitory effects on specific ion channels.
Uniqueness
5-[2-(4-CHLOROPHENOXY)ACETAMIDO]-2-(PHENYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of antimicrobial, antifungal, and anticancer properties, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C18H15ClN4O3S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-anilino-5-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O3S/c19-11-6-8-13(9-7-11)26-10-14(24)22-17-15(16(20)25)23-18(27-17)21-12-4-2-1-3-5-12/h1-9H,10H2,(H2,20,25)(H,21,23)(H,22,24) |
InChI Key |
KTXZGJBQYLFNQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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